molecular formula C5H7BrF2O B8086198 3-(Bromomethyl)-3-(difluoromethyl)oxetane

3-(Bromomethyl)-3-(difluoromethyl)oxetane

Cat. No.: B8086198
M. Wt: 201.01 g/mol
InChI Key: UEDXQERWLLMWMP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(difluoromethyl)oxetane is an organic compound characterized by the presence of a bromomethyl group and a difluoromethyl group attached to an oxetane ring. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity to the molecule. The presence of bromine and fluorine atoms in the compound further enhances its chemical properties, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(difluoromethyl)oxetane typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors such as epoxides or halohydrins.

    Introduction of Bromomethyl and Difluoromethyl Groups: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators. The difluoromethyl group can be introduced through nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(difluoromethyl)oxetane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate under controlled conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dehalogenated products or reduced functional groups.

Scientific Research Applications

3-(Bromomethyl)-3-(difluoromethyl)oxetane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the development of bioactive compounds and probes for studying biological processes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(difluoromethyl)oxetane depends on its specific application and the target molecules involved. In general, the compound can act as an electrophile due to the presence of the bromomethyl group, facilitating nucleophilic attack by various substrates. The difluoromethyl group can influence the compound’s reactivity and stability, as well as its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(difluoromethyl)oxetane: Similar structure but with a chlorine atom instead of bromine.

    3-(Bromomethyl)-3-(trifluoromethyl)oxetane: Contains a trifluoromethyl group instead of a difluoromethyl group.

    3-(Bromomethyl)-3-(fluoromethyl)oxetane: Contains a fluoromethyl group instead of a difluoromethyl group.

Uniqueness

3-(Bromomethyl)-3-(difluoromethyl)oxetane is unique due to the combination of the bromomethyl and difluoromethyl groups attached to the oxetane ring. This specific arrangement imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(bromomethyl)-3-(difluoromethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2O/c6-1-5(4(7)8)2-9-3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDXQERWLLMWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CBr)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168383-54-6
Record name 3-(bromomethyl)-3-(difluoromethyl)oxetane
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